1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Overview
Description
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with a hydroxyl group at the 5-position, a fluorine atom at the 4-position, and a tris(1-methylethyl)silyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps. One common method includes the initial formation of the pyrrolo-pyridine core, followed by the introduction of the hydroxyl and fluorine groups. The tris(1-methylethyl)silyl group is then added through a silylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-5-OL: Lacks the fluorine and tris(1-methylethyl)silyl groups.
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL: Lacks the tris(1-methylethyl)silyl group.
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridin-5-OL: Lacks the fluorine atom
Uniqueness
The presence of both the fluorine atom and the tris(1-methylethyl)silyl group in 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- imparts unique chemical and biological properties that are not observed in the similar compounds listed above. These modifications can enhance its reactivity, stability, and potential biological activity .
Properties
IUPAC Name |
4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2OSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13-15(17)14(20)9-18-16(13)19/h7-12,20H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGYHMHOALEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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